molecular formula C12H12N2O3S B12023464 1,3-dimethyl-5-[(3-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

1,3-dimethyl-5-[(3-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B12023464
M. Wt: 264.30 g/mol
InChI Key: HJNRHVRWFVZAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-5-[(3-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with methyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[(3-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 1,3-dimethylbarbituric acid with 3-methylthiophene-2-carbaldehyde. The reaction is carried out in the presence of a catalyst such as amberlyst-15 in refluxing toluene . The reaction conditions include maintaining the temperature at reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-[(3-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the thiophene or pyrimidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-dimethyl-5-[(3-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[(3-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-5-[(3-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

1,3-dimethyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H12N2O3S/c1-7-4-5-18-9(7)6-8-10(15)13(2)12(17)14(3)11(8)16/h4-6H,1-3H3

InChI Key

HJNRHVRWFVZAEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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